(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride
Description
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride is a bicyclic organic compound featuring a 2,3-dihydro-1H-indene core substituted with an aminomethyl group (-CH2NH2) and a hydroxymethyl group (-CH2OH) at the 2-position, forming a geminal diol-like structure. The hydrochloride salt enhances its solubility in polar solvents, such as water and methanol, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
[2-(aminomethyl)-1,3-dihydroinden-2-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-7-11(8-13)5-9-3-1-2-4-10(9)6-11;/h1-4,13H,5-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTVNSZUDKWQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CN)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride typically involves several steps. One common synthetic route includes the reduction of a corresponding nitro compound followed by a reductive amination process. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate certain enzymatic activities or receptor functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other indene-based hydrochlorides allow for meaningful comparisons. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Impact :
- The target compound’s geminal -NH2CH2 and -CH2OH groups distinguish it from analogues like Indantadol (amide-linked -NH2) and branched amines (). These groups may enhance hydrogen bonding, influencing receptor binding or metabolic stability .
- Ester-containing analogues (–20) exhibit lower hydrolytic stability compared to the target’s alcohol group, which avoids esterase-mediated degradation .
Solubility and Stability :
- All hydrochlorides show high water solubility due to ionic character. However, branched amines () and ethylamine derivatives () may exhibit greater lipophilicity, affecting blood-brain barrier penetration .
- Stability under light/temperature varies: Aprindine Hydrochloride () degrades upon light exposure, suggesting the target compound may require similar handling .
Pharmacological Potential: Indantadol () and Aprindine () are used in anti-inflammatory and antiarrhythmic contexts, respectively. The target compound’s structure aligns with ligands for adrenergic or serotonin receptors, based on analogues like SB-423562 () .
Biological Activity
(2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indane ring system, an aminomethyl group, and a hydroxyl functional group. This combination may contribute to various biological activities, making it a candidate for further research in pharmacology and therapeutic applications.
The molecular formula of this compound is with a molecular weight of 177.24 g/mol. Its structure allows for various chemical transformations, which can be leveraged in biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C11H15ClN |
| Molecular Weight | 177.24 g/mol |
| IUPAC Name | (2-(aminomethyl)-1,3-dihydroinden-2-yl)methanol hydrochloride |
| InChI Key | OFEMJJHRYOHGQA-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially modulating enzyme activity and receptor function. The hydroxyl group enhances these interactions through polar effects.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving derivatives of indane have demonstrated potent inhibitory effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cancer progression.
Case Study:
In a study evaluating the anticancer potential of related compounds, it was found that certain derivatives displayed IC50 values ranging from 5 to 25 µM against MCF-7 breast cancer cells. The compound's structural analogs were noted for their ability to inhibit cell proliferation and induce apoptosis through caspase activation pathways .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Similar indane derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Research Findings:
In vitro assays indicated that certain indane derivatives exhibited IC50 values against COX-1 and COX-2 enzymes in the range of 20-40 µM. These findings suggest that this compound could similarly exert anti-inflammatory effects by inhibiting these key enzymes .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including reductive amination processes involving indane derivatives and formaldehyde. This versatility allows for the development of various analogs that may enhance biological activity or improve pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of (2-(Aminomethyl)-2,3-dihydro-1H-inden-2-YL)methanol hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving:
-
Friedel-Crafts alkylation/acylation : To introduce substituents to the indenyl core. For example, acetyl chloride can act as both reagent and solvent, minimizing halogenated solvent use .
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Hydrogenation : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) reduces unsaturated intermediates.
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Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to protect the aminomethyl moiety during reactive steps.
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Yield optimization : Sequential regioselective reactions improve overall yield (e.g., 49% over six steps for analogous inden-2-amine derivatives) .
Step Reaction Type Conditions Yield (%) 1 Friedel-Crafts AcCl, neat, 0–5°C 85 2 Hydrogenation H₂, Pd/C, EtOH 90
Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what software tools are critical for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution : Employ direct methods via SHELXT for phase determination .
- Refinement : Iterative refinement of atomic positions and displacement parameters using SHELXL , which handles twinning and high-resolution data effectively .
- Validation : Check for geometric outliers (e.g., bond lengths, angles) using PLATON or OLEX2 .
Q. What analytical techniques are essential for assessing the purity and stability of this compound under laboratory conditions?
- Methodological Answer :
- RP-HPLC : Use a C18 column (e.g., Agilent ZORBAX Eclipse Plus) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% ACN over 20 min). Monitor at 254 nm .
- NMR spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., indenyl CH₂ vs. aminomethyl peaks).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and detect impurities.
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts reactions during synthesis be systematically addressed?
- Methodological Answer :
- Substituent directing effects : Electron-donating groups (e.g., -NHBoc) on the indenyl ring guide acetylation to specific positions.
- Solvent control : Neat acetyl chloride enhances regioselectivity by reducing competing solvent interactions .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites based on frontier molecular orbitals.
Q. What strategies resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for this compound?
- Methodological Answer :
- Dynamic effects in NMR : Conformational flexibility (e.g., indenyl ring puckering) may cause peak splitting. Use variable-temperature NMR to identify dynamic processes.
- Crystallographic disorder : If X-ray data shows positional disorder (e.g., multiple conformers), refine using SHELXL 's PART instruction and validate against NMR .
- Synchrotron validation : High-flux X-ray sources (e.g., APS or ESRF) improve resolution for ambiguous electron density regions.
Q. How should researchers evaluate the compound’s stability under varying pH, temperature, and light exposure?
- Methodological Answer :
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (25°C, 24 hr) and monitor via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess decomposition products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under N₂ atmosphere.
- Storage recommendations : Store in amber vials at -20°C, with desiccants to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
